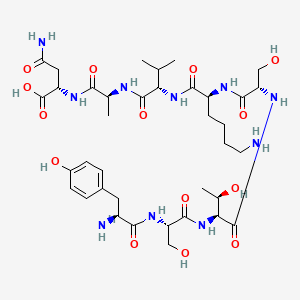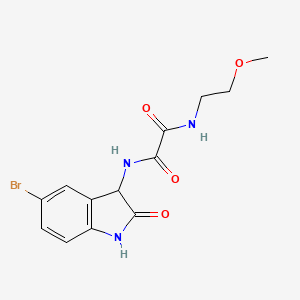![molecular formula C6H7N7 B12631153 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12631153.png)
3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-tétrazol-5-yl)-1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole est un composé hétérocyclique qui combine les caractéristiques structurales des cycles tétrazole et pyrazole. Ce composé présente un intérêt significatif en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale, la science des matériaux et la chimie industrielle. La présence du cycle tétrazole confère des propriétés électroniques uniques, ce qui en fait un élément de construction polyvalent pour la synthèse de molécules complexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2H-tétrazol-5-yl)-1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'un dérivé du pyrrole avec un précurseur du tétrazole en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent des températures modérées et l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse évolutives qui garantissent un rendement et une pureté élevés. Des techniques telles que la synthèse en écoulement continu et l'utilisation de réacteurs automatisés peuvent être utilisées pour optimiser le processus de production. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
3-(2H-tétrazol-5-yl)-1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuées dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont souvent effectuées dans des solvants tels que l'éthanol ou le tétrahydrofurane (THF).
Substitution : Nucléophiles tels que les amines ou les thiols ; les réactions peuvent nécessiter des catalyseurs ou des conditions de pH spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés du composé, tandis que les réactions de substitution peuvent produire divers dérivés de tétrazole substitués .
Applications De Recherche Scientifique
3-(2H-tétrazol-5-yl)-1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudié pour son potentiel en tant que bioisostère dans la conception de médicaments, imitant les propriétés des acides carboxyliques.
Médecine : Exploré pour ses propriétés antibactériennes, antifongiques et anticancéreuses.
5. Mécanisme d'action
Le mécanisme d'action du 3-(2H-tétrazol-5-yl)-1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle tétrazole peut former des liaisons hydrogène fortes et se coordonner avec les ions métalliques, améliorant son affinité de liaison aux cibles biologiques. Ce composé peut inhiber les enzymes ou perturber les processus cellulaires en interagissant avec des protéines et des acides nucléiques clés .
Mécanisme D'action
The mechanism of action of 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This compound may inhibit enzymes or disrupt cellular processes by interacting with key proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Composés similaires
1H-tétrazole : Un dérivé de tétrazole plus simple présentant des propriétés électroniques similaires.
Pyrazole : Partage la structure du cycle pyrazole mais ne possède pas la partie tétrazole.
1,2,4-triazole : Un autre hétérocycle riche en azote présentant des applications comparables en chimie médicinale.
Unicité
3-(2H-tétrazol-5-yl)-1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole est unique en raison de sa combinaison de cycles tétrazole et pyrazole, offrant une structure électronique et un profil de réactivité distincts. Ce système bicouche améliore sa polyvalence dans diverses réactions chimiques et applications, ce qui en fait un composé précieux dans la recherche scientifique et les applications industrielles .
Propriétés
Formule moléculaire |
C6H7N7 |
|---|---|
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C6H7N7/c1-3-4(2-7-1)8-9-5(3)6-10-12-13-11-6/h7H,1-2H2,(H,8,9)(H,10,11,12,13) |
Clé InChI |
JGGJZZYCNBFELP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)NN=C2C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)



![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine](/img/structure/B12631090.png)


![N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631094.png)


![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)



